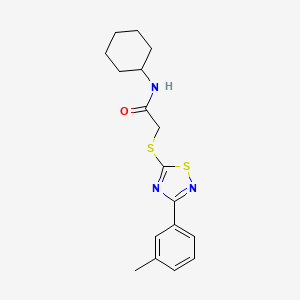
N-cyclohexyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of thiadiazole derivatives with various reagents to introduce additional functional groups or to form new heterocyclic systems. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of cyanoacetamide derivatives, which can be further transformed into various heterocyclic compounds . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide that serves as a precursor for the synthesis of diverse heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization reactions, highlighting the versatility of thiadiazole-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are characterized using various spectroscopic and crystallographic techniques. For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the dimensions of the unit cell . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions that generate 3-D arrays in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives is influenced by their electronic properties, which can be studied using density functional theory (DFT). The global and local chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, molecular electrostatic potential (MEP), Fukui functions (FF), and net charges, provide insights into the electrophilic or nucleophilic nature of these compounds . For instance, the compound studied in paper is described as having a more electrophilic nature, with the ability to act as an electron acceptor in interactions with DNA bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. The stability of these molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed by natural bond orbital (NBO) analysis . Additionally, the antimicrobial and surface activities of some thiadiazole derivatives have been evaluated, indicating their potential as bioactive molecules .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A significant body of research has focused on the synthesis of 1,3,4-thiadiazole derivatives, investigating their potential as anticancer agents. For instance, novel derivatives were synthesized and exhibited promising cytotoxic activities against cancer cell lines, such as MCF-7 and A549, indicating their potential as anticancer agents. These studies leverage the structural characteristics of 1,3,4-thiadiazole derivatives to explore their therapeutic applications in oncology (Çevik et al., 2020; Abu-Melha, 2021).
Antimicrobial and Antibacterial Evaluation
Research has also been conducted on the antimicrobial properties of 1,3,4-thiadiazole derivatives. For example, a study involving the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus found these compounds to possess promising antimicrobial activities against various bacterial and fungal strains (Rezki et al., 2016).
Insecticidal Assessment
In addition to their potential in medical applications, some derivatives have been evaluated for their insecticidal properties. A study synthesized various heterocycles incorporating a thiadiazole moiety and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the versatility of these compounds in agricultural applications (Fadda et al., 2017).
Allosteric Inhibition of Enzymes
Some compounds have been identified as allosteric inhibitors of enzymes such as kidney-type glutaminase (GLS), showing the potential for these molecules in the development of novel therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Novel Synthetic Approaches and Biological Activities
Innovative synthetic approaches have led to the creation of compounds with potential biological activities. For example, the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides has explored their application in the inhibition of HIV 1 replications, highlighting the therapeutic versatility of these compounds (Krishnaraj & Muthusubramanian, 2014).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-6-5-7-13(10-12)16-19-17(23-20-16)22-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUANSHNMOQWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)
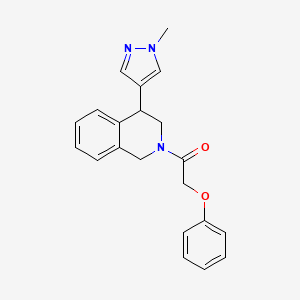
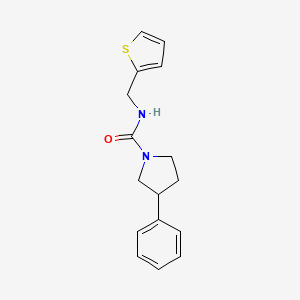
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)


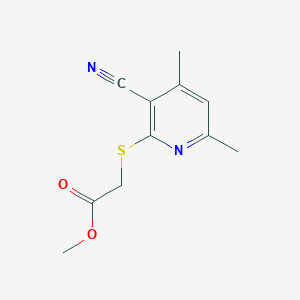
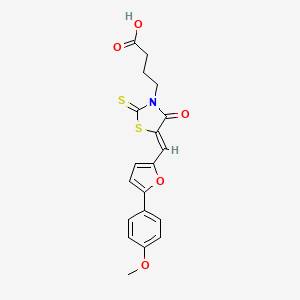
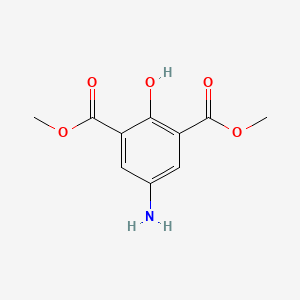
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)